

# AZD1940 in Pain Models: A Comparative Analysis of a Peripherally Acting Cannabinoid Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1940  |           |
| Cat. No.:            | B1665937 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of **AZD1940**, a peripherally acting cannabinoid CB1/CB2 receptor agonist, in various pain models. The clinical findings for **AZD1940** are contrasted with preclinical data and the results of alternative therapeutic strategies, such as CXCR2 antagonists, to offer a broader perspective on current pain research.

## Summary of AZD1940 Efficacy in Human Pain Models

**AZD1940** was investigated for its analgesic properties with the aim of avoiding central nervous system (CNS) side effects associated with centrally acting cannabinoid agonists. However, clinical studies in humans failed to demonstrate significant analgesic efficacy in acute pain models.



| Pain Model                                           | Study<br>Population              | AZD1940<br>Dose(s)                             | Comparator<br>(s)                | Key<br>Findings                                                                                                                                                                                                                       | Reference(s |
|------------------------------------------------------|----------------------------------|------------------------------------------------|----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Capsaicin-<br>Induced Pain<br>and<br>Hyperalgesia    | 44 healthy<br>male<br>volunteers | 400 μg and<br>800 μg<br>(single oral<br>doses) | Placebo                          | No significant attenuation of ongoing pain, primary hyperalgesia, or secondary hyperalgesia compared with placebo. Mild, dosedependent CNS effects (feeling 'high' and 'sedated') and gastrointestin al adverse events were observed. | [1][2]      |
| Post- Operative Dental Pain (Third Molar Extraction) | 151 patients                     | 800 μg<br>(single oral<br>dose)                | Placebo,<br>Naproxen<br>(500 mg) | No statistically significant difference in pain scores (VAS AUCO- 8h) compared to placebo. Naproxen significantly reduced pain scores compared to placebo.                                                                            | [3][4][5]   |



AZD1940
was
associated
with
subjective
cannabinoid
effects
('sedated'
and 'high')
and adverse
events like
postural
dizziness,
nausea, and
hypotension.

### **Preclinical Efficacy of AZD1940**

In contrast to the human studies, preclinical investigations suggested potential analysesic effects of **AZD1940**.

| Animal Model              | Pain Type                            | Key Findings                                                                                                              | Reference(s) |
|---------------------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------|
| Rat and Primate<br>Models | Inflammatory and<br>Neuropathic Pain | Showed a CB1 receptor-dependent peripheral analgesic effect. The compound had low brain uptake at anti-nociceptive doses. | [2]          |

This discrepancy between preclinical and clinical results highlights the translational challenges in pain research.

# Experimental Protocols Human Capsaicin-Induced Pain and Hyperalgesia Model



- Study Design: Randomized, double-blind, placebo-controlled, four-sequence, two-period, cross-over study.[1]
- Participants: 44 healthy male volunteers (20-45 years old).[1]
- Intervention: Single oral doses of AZD1940 (400 μg and 800 μg) or placebo.[1]
- · Pain Induction:
  - Ongoing Pain: Intradermal capsaicin injections in the forearm.[1]
  - Hyperalgesia: Topical application of capsaicin cream on the calf.[1]
- Outcome Measures:
  - Ongoing Pain: Visual Analogue Scale (VAS; 0-100 mm).[1]
  - Primary Hyperalgesia: Heat pain thresholds.[1]
  - Secondary Hyperalgesia: Area of mechanical allodynia.[1]
  - CNS Effects: Visual Analogue Mood Scales (VAMS) for 'stimulated', 'high', 'anxious', 'sedated', or 'down'.[1]

#### **Post-Operative Dental Pain Model**

- Study Design: Randomized, double-blind, placebo-controlled study.[3]
- Participants: 151 patients undergoing surgical removal of an impacted lower third molar.[3]
- Intervention: A single oral dose of 800 μg AZD1940, 500 mg naproxen, or placebo administered 1.5 hours before surgery.[3]
- Outcome Measures:
  - Ongoing Post-Operative Pain: VAS (0-100 mm) from 0 to 8 hours post-operatively (primary variable: VAS AUC0-8h).[3]
  - Pain on Jaw Movement: VAS from 0 to 8 hours post-operatively (VASJM AUC0-8h).[3]



- Rescue Medication: Time to request for acetaminophen.[3]
- Subjective Cannabinoid Effects: Visual Analog Mood Scale (VAMS).[3]

# Alternative Therapeutic Strategy: CXCR2 Antagonists

The chemokine receptor CXCR2 has emerged as a promising target for the treatment of neuropathic and chronic post-surgical pain.[6][7] Antagonism of this receptor represents a distinct mechanistic approach compared to cannabinoid receptor modulation.

| Compound     | Pain Model                                                                             | Key Findings                                                                                                                    | Reference(s) |
|--------------|----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|--------------|
| NVP CXCR2 20 | Chronic Constriction Injury (CCI) of the sciatic nerve (rat model of neuropathic pain) | Intrathecal administration attenuated neuropathic pain symptoms (mechanical and thermal hypersensitivity).[8][9]                |              |
| SB225002     | Chronic Compressive<br>Injury (neuropathic<br>pain model)                              | Alleviated mechanical and cold hypersensitivity. Inhibited microglial activity and the production of proinflammatory cytokines. | [6][7]       |

## Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway for **AZD1940**, the CXCR2 antagonist pathway, and a typical experimental workflow for a clinical pain trial.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of the analgesic efficacy and psychoactive effects of AZD1940, a novel peripherally acting cannabinoid agonist, in human capsaicin-induced pain and hyperalgesia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [논문]Evaluation of the analgesic efficacy of AZD1940, a novel cannabinoid agonist, on post-operative pain after lower third molar surgical removal [scienceon.kisti.re.kr]
- 6. Inhibition of CXCR2 as a therapeutic target for chronic post-surgical pain: Insights from animal and cell models CytoJournal [cytojournal.com]
- 7. Inhibition of CXCR2 as a therapeutic target for chronic post-surgical pain: Insights from animal and cell models PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Blockade of Spinal CXCL3/CXCR2 Signaling by NVP CXCR2
   20, a Selective CXCR2 Antagonist, Reduces Neuropathic Pain Following Peripheral Nerve Injury [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [AZD1940 in Pain Models: A Comparative Analysis of a Peripherally Acting Cannabinoid Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665937#azd1940-results-in-different-pain-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com